1-(1-(1H-Pyrrol-2-yl)isoquinolin-2(1H)-yl)ethanone
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Overview
Description
1-(1-(1H-Pyrrol-2-yl)isoquinolin-2(1H)-yl)ethanone is an organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(1H-Pyrrol-2-yl)isoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoquinoline Core: Starting from a suitable precursor, the isoquinoline core can be synthesized through cyclization reactions.
Introduction of Pyrrole Group: The pyrrole group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Acetylation: The final step involves the acetylation of the isoquinoline-pyrrole intermediate to form the ethanone derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(1H-Pyrrol-2-yl)isoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the isoquinoline or pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-(1H-Pyrrol-2-yl)isoquinolin-2(1H)-yl)ethanone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds like 1-methylisoquinoline or 1-phenylisoquinoline.
Pyrrole Derivatives: Compounds like 2-acetylpyrrole or 1-benzylpyrrole.
Uniqueness
1-(1-(1H-Pyrrol-2-yl)isoquinolin-2(1H)-yl)ethanone is unique due to its specific combination of isoquinoline and pyrrole moieties, which might confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
827320-68-3 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-[1-(1H-pyrrol-2-yl)-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C15H14N2O/c1-11(18)17-10-8-12-5-2-3-6-13(12)15(17)14-7-4-9-16-14/h2-10,15-16H,1H3 |
InChI Key |
ZJBRYMBERZRLFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1C3=CC=CN3 |
Origin of Product |
United States |
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